1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
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Overview
Description
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one is an organic compound with a complex structure that includes a heptyl chain, a hydroxy-phenyl group, and a piperidinyl-propanone moiety
Preparation Methods
The synthesis of 1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the heptyl chain, and the introduction of the hydroxy-phenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Heptyl Chain: This step often involves alkylation reactions using heptyl halides under basic conditions.
Introduction of the Hydroxy-Phenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution are commonly used.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one involves its interaction with specific molecular targets. The hydroxy-phenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl-propanone moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one can be compared with similar compounds such as:
1-[1-Heptyl-4-(3-methoxy-phenyl)-piperidin-4-yl]-propan-1-one: Differing by the presence of a methoxy group instead of a hydroxy group.
1-[1-Heptyl-4-(4-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one: Differing by the position of the hydroxy group on the phenyl ring.
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-butan-1-one: Differing by the length of the carbon chain in the propanone moiety.
Properties
CAS No. |
55078-69-8 |
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Molecular Formula |
C21H33NO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-[1-heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C21H33NO2/c1-3-5-6-7-8-14-22-15-12-21(13-16-22,20(24)4-2)18-10-9-11-19(23)17-18/h9-11,17,23H,3-8,12-16H2,1-2H3 |
InChI Key |
QYYOWXGHJFPMIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origin of Product |
United States |
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